![molecular formula C5H3BrF2N2 B11781311 5-Bromo-4-(difluoromethyl)pyrimidine](/img/structure/B11781311.png)
5-Bromo-4-(difluoromethyl)pyrimidine
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Overview
Description
5-Bromo-4-(difluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H3BrF2N2. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and difluoromethyl groups in the pyrimidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(difluoromethyl)pyrimidine typically involves the bromination of 4-(difluoromethyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an aqueous or organic solvent.
Heck Coupling: Palladium catalysts, alkenes, and bases such as triethylamine in organic solvents.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential as a drug candidate due to its ability to interact with biological targets. It has shown promise in the following areas:
- Anticancer Activity : Research indicates that 5-Bromo-4-(difluoromethyl)pyrimidine exhibits significant inhibitory effects on various cancer cell lines. For instance, it has demonstrated potent activity against MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 μM, indicating strong anti-proliferative effects compared to non-cancerous cell lines . The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression.
- Antimicrobial Properties : The compound has shown selective activity against pathogens such as Chlamydia, outperforming conventional antibiotics in certain assays. This selectivity suggests its potential for developing targeted therapies against specific bacterial infections .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis:
- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The difluoromethyl group enhances reactivity, making it suitable for various coupling reactions.
- Precursor for Novel Derivatives : The compound can be transformed into various derivatives through reactions such as Suzuki-Miyaura coupling, which is essential for forming new carbon-carbon bonds. This versatility makes it an important precursor in synthesizing functionalized pyrimidines.
Data Summary Table
Application Type | Biological Activity | Target/Cell Line | IC50 Value | Notes |
---|---|---|---|---|
Anticancer | Inhibition of proliferation | MDA-MB-231 | 0.126 μM | Induces apoptosis |
Antimicrobial | Selective activity | Chlamydia | Superior to spectinomycin | Potential for targeted therapy |
Synthetic Route | Building block | Various organic compounds | Not specified | Useful in Suzuki-Miyaura coupling |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated that it effectively inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The compound's mechanism involves disrupting cellular signaling pathways critical for cancer cell survival .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum antimicrobial activity, suggesting potential applications in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyrimidine
- 4-Bromo-5-(difluoromethyl)pyrimidine
- 5-Chloro-4-(difluoromethyl)pyrimidine
Comparison: 5-Bromo-4-(difluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications .
Biological Activity
5-Bromo-4-(difluoromethyl)pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted with bromine and a difluoromethyl group. The molecular formula is C5H3BrF2N2, with a molecular weight of approximately 215.00 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Kinase Inhibition : The compound has been reported to inhibit certain kinases, disrupting cellular processes such as signal transduction and apoptosis.
- Protease Inhibition : It also inhibits proteases that are crucial for various cellular functions, including cell cycle regulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its potent inhibitory effects on various cancer cell lines:
Cell Line | IC50 Value | Notes |
---|---|---|
MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 μM | Strong anti-proliferative effects compared to non-cancerous cell lines like MCF10A. |
Mechanism : The compound induces apoptosis and inhibits cell proliferation by affecting key signaling pathways associated with cancer progression.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It has shown selective activity against pathogens such as Chlamydia, outperforming conventional antibiotics like spectinomycin in certain assays. This selectivity suggests potential for developing targeted therapies against specific bacterial infections.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of Matrix Metalloproteinases (MMPs) : Research indicates that this compound can inhibit MMP-2 and MMP-9, which are involved in cancer metastasis, suggesting a potential role in preventing tumor spread.
- Pharmacokinetics : A study on the pharmacokinetic properties highlighted that the compound possesses favorable absorption characteristics, making it suitable for further development as a therapeutic agent.
- Comparative Studies : In comparative analyses with known anticancer agents like 5-Fluorouracil (5-FU), this compound demonstrated superior selectivity indices and efficacy against cancer cells, indicating its potential as a more effective treatment option.
Data Summary Table
Biological Activity | Cell Line/Pathogen | IC50 Value | Notes |
---|---|---|---|
Anticancer | MDA-MB-231 | 0.126 μM | Strong inhibition of proliferation |
Antimicrobial | Chlamydia | Superior to spectinomycin | Selective activity |
MMP Inhibition | MMP-2 / MMP-9 | Not specified | Potential role in preventing metastasis |
Properties
IUPAC Name |
5-bromo-4-(difluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-3-1-9-2-10-4(3)5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEVBUKZCBSOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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